molecular formula C11H16N2O6 B13828194 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13828194
M. Wt: 272.25 g/mol
InChI Key: LNVBVDVUTCPLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyluridine is a modified nucleoside analog of uridine, characterized by the presence of an ethyl group at the 5-position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyluridine typically involves the alkylation of uridine. One common method includes the use of ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 5-Ethyluridine under controlled conditions.

Industrial Production Methods: Industrial production of 5-Ethyluridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 5-position, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 5-ethyluracil derivatives.

    Reduction: Formation of reduced uridine analogs.

    Substitution: Formation of various substituted uridine derivatives.

Scientific Research Applications

5-Ethyluridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Incorporated into RNA to study transcription and RNA dynamics.

    Medicine: Potential use in antiviral therapies and as a diagnostic tool for detecting RNA synthesis.

    Industry: Utilized in the production of labeled nucleosides for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of 5-Ethyluridine involves its incorporation into RNA during transcription. This incorporation can be detected using bio-orthogonal click chemistry, which allows for the visualization and analysis of newly synthesized RNA. The ethyl group at the 5-position facilitates selective chemical linkage, making it a valuable tool for studying RNA dynamics and interactions.

Comparison with Similar Compounds

    5-Ethynyluridine: Another modified uridine analog with an ethynyl group at the 5-position.

    5-Bromouridine: Contains a bromine atom at the 5-position.

    5-Fluorouridine: Contains a fluorine atom at the 5-position.

Comparison:

    5-Ethyluridine vs. 5-Ethynyluridine: While both compounds are used in RNA labeling, 5-Ethynyluridine is often preferred for its ability to undergo click chemistry reactions more efficiently.

    5-Ethyluridine vs. 5-Bromouridine: 5-Bromouridine is primarily used in studies involving DNA damage and repair, whereas 5-Ethyluridine is more focused on RNA dynamics.

    5-Ethyluridine vs. 5-Fluorouridine: 5-Fluorouridine is widely used in cancer research due to its ability to inhibit thymidylate synthase, while 5-Ethyluridine is used for RNA labeling and visualization.

5-Ethyluridine stands out due to its unique ethyl group, which provides distinct chemical properties and applications, particularly in the field of RNA research.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVBVDVUTCPLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.